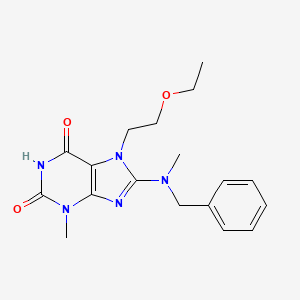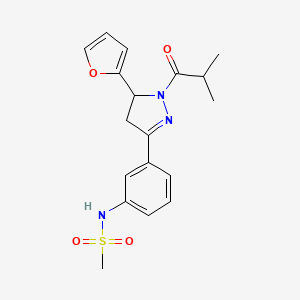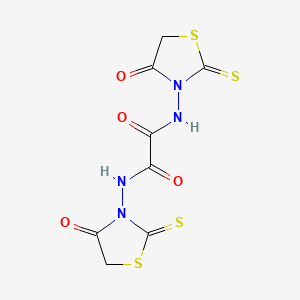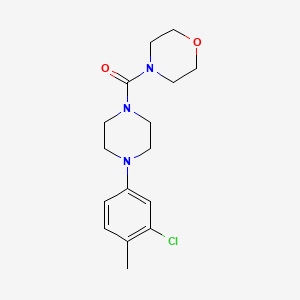
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MTU, is a compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can induce apoptosis in cancer cells by activating caspase enzymes. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases. In addition, 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its potential anti-tumor activity, which makes it a promising compound for cancer research. However, one limitation is that the mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, which makes it difficult to design experiments to fully investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate the mechanism of action of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, which could lead to the development of more effective cancer treatments. Another direction is to investigate the potential use of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the safety and efficacy of 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea in vivo, which could lead to its development as a potential cancer treatment.
Synthesemethoden
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2-phenylthiazol-5-ylmethyl chloride with thiophen-2-ylmethylamine, followed by the reaction with urea. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-15(23-16(20-12)13-6-3-2-4-7-13)11-19-17(21)18-10-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPJXYPDPKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methyl-2-phenylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![N-(3-chlorophenyl)-N-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642015.png)

![N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2642018.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2642020.png)
![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)



![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)